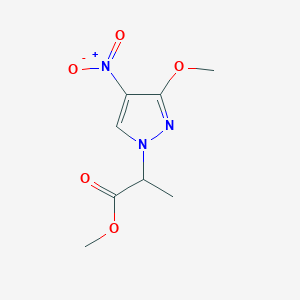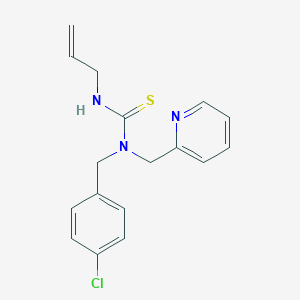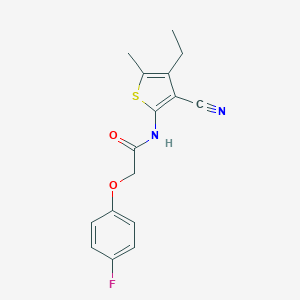![molecular formula C17H13BrN2O3S B506466 5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B506466.png)
5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a brominated phenyl group, a furan ring, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common approach is the condensation of 2-bromo-4,5-dimethylbenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea and a suitable catalyst under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxodihydropyrimidine core.
Reduction: Reduction reactions can target the brominated phenyl group and the thioxodihydropyrimidine core.
Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets. The brominated phenyl group and the thioxodihydropyrimidine core are believed to play crucial roles in its biological activity. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **5-{[5-(2-bromo-4,5-dimethylphenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[[5-(2-Bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of a brominated phenyl group, a furan ring, and a thioxodihydropyrimidine core.
Properties
Molecular Formula |
C17H13BrN2O3S |
|---|---|
Molecular Weight |
405.3g/mol |
IUPAC Name |
5-[[5-(2-bromo-4,5-dimethylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13BrN2O3S/c1-8-5-11(13(18)6-9(8)2)14-4-3-10(23-14)7-12-15(21)19-17(24)20-16(12)22/h3-7H,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
UCBDKCUPSUQVSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B506386.png)
![butyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B506387.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B506390.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B506391.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B506392.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B506393.png)


![4-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B506400.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)furan-2-carboxamide](/img/structure/B506401.png)
![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B506402.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B506404.png)


